molecular formula C5H7NaO3 B3320088 Sodium 3-methyl-2-oxo(4-~13~C)butanoate CAS No. 1202865-40-4

Sodium 3-methyl-2-oxo(4-~13~C)butanoate

Cat. No.: B3320088
CAS No.: 1202865-40-4
M. Wt: 139.09 g/mol
InChI Key: WIQBZDCJCRFGKA-YTBWXGASSA-M
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Description

. It is a sodium salt of 3-methyl-2-oxobutanoic acid and is often utilized in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-2-oxo(4-~13~C)butanoate typically involves the isotopic labeling of acetoacetateThe reaction conditions often require controlled environments to ensure the incorporation of the 13C isotope without significant loss or contamination.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar principles as laboratory methods but with enhanced efficiency and yield. The process includes the use of high-purity reagents and advanced techniques to maintain the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-2-oxo(4-~13~C)butanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Sodium 3-methyl-2-oxo(4-~13~C)butanoate is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:

    Chemistry: Used as a tracer to study metabolic pathways and enzyme kinetics.

    Biology: Employed in studies of cellular metabolism and biochemical processes.

    Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms.

    Industry: Applied in the development of new pharmaceuticals and biochemical products

Mechanism of Action

The mechanism of action of Sodium 3-methyl-2-oxo(4-~13~C)butanoate involves its role as a precursor in metabolic pathways. It is converted into various metabolites that participate in biochemical reactions. The 13C labeling allows researchers to track these metabolites and understand the molecular targets and pathways involved in the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.

    3-Methyl-2-oxobutanoic acid: The parent acid form without the sodium ion.

    Sodium acetoacetate: A similar compound used in metabolic studies but without the 13C labeling.

Uniqueness

The uniqueness of Sodium 3-methyl-2-oxo(4-~13~C)butanoate lies in its 13C labeling, which provides a distinct advantage in metabolic studies by allowing precise tracking and analysis of biochemical processes. This isotopic labeling makes it a valuable tool in research applications where detailed metabolic information is required.

Properties

IUPAC Name

sodium;3-methyl-2-oxo(413C)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-YTBWXGASSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([13CH3])C(=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745849
Record name Sodium 3-methyl-2-oxo(4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-40-4
Record name Sodium 3-methyl-2-oxo(4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-40-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-methyl-2-oxo(4-~13~C)butanoate
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